

Eclitasertib: A Chemical Probe for the Elucidation of RIPK1 Function

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Compound of Interest

Compound Name: *Eclitasertib*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical signaling node that orchestrates cellular responses to inflammation, infection, and tissue damage. As a serine/threonine kinase, RIPK1 possesses a dual function: it can act as a scaffold for the assembly of pro-survival signaling complexes or as an active kinase to trigger programmed cell death pathways, namely apoptosis and necroptosis.[1][2] This central role makes RIPK1 a compelling therapeutic target for a host of inflammatory and neurodegenerative diseases.[3][4]

Eclitasertib (also known as SAR443122 and DNL-758) is a potent, selective, and orally bioavailable small-molecule inhibitor of RIPK1 kinase activity.[4][5] Its well-characterized properties make it an invaluable chemical probe for dissecting the kinase-dependent functions of RIPK1 in various biological systems. This guide provides a comprehensive overview of **eclitasertib**'s characteristics, detailed experimental protocols for its use, and a framework for leveraging this tool to investigate RIPK1-mediated signaling pathways.

Data Presentation: Properties of Eclitasertib

Quantitative data for **eclitasertib** is summarized below to provide a clear reference for its potency, pharmacokinetic (PK), and pharmacodynamic (PD) properties.

Table 1: In Vitro Potency and Cellular Activity

Parameter	Value	Description	Source
RIPK1 IC ₅₀	0.0375 µM	Concentration for 50% inhibition of RIPK1 kinase activity in a biochemical assay.	[6]

| Anti-necroptosis pIC₅₀ | 7.91 | Negative logarithm of the IC₅₀ for inhibiting necroptosis in the U937 human cell line. |[7] |

Table 2: Phase I Clinical Pharmacokinetics in Healthy Volunteers (Single Ascending Dose - SAD)

Parameter	Dose Range	Value	Description	Source
T _{max} (Median)	10 - 800 mg	3 - 4 hours	Time to reach maximum plasma concentration.	[8][9]
Half-life (t _{1/2}) (Mean)	10 - 800 mg	6 - 9 hours	Elimination half-life.	[4]
Bioavailability	100 mg	No significant impact	Effect of a high-fat meal on drug absorption.	[8][9]

| Exposure (C_{max} and AUC) | 10 - 800 mg | Sub-proportional increase | Plasma exposure increases less than proportionally with the dose. |[8] |

Table 3: Phase I Clinical Pharmacodynamics in Healthy Volunteers (SAD & Multiple Ascending Dose - MAD)

Parameter	Dose	Result	Description	Source
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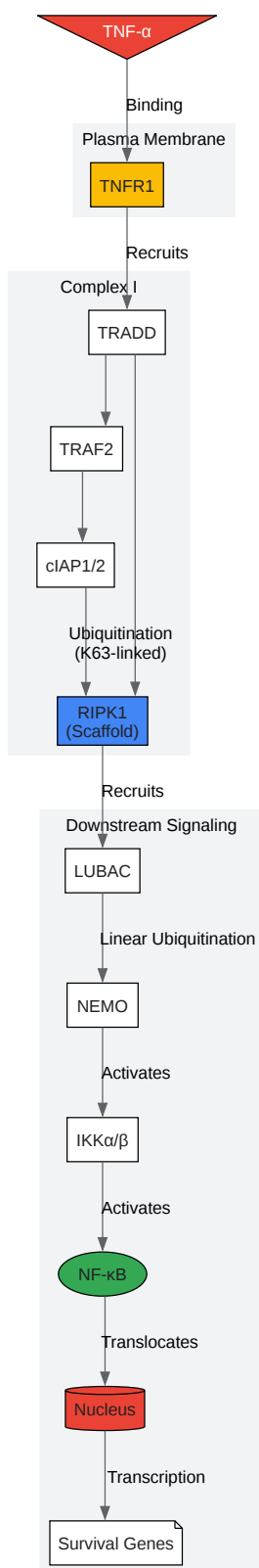
| RIPK1 Phosphorylation Inhibition | ≥ 100 mg | $> 90\%$ inhibition at 12h post-dose | Inhibition of pS166-RIPK1, a biomarker for RIPK1 activation, in peripheral blood mononuclear cells (PBMCs). [\[4\]](#)[\[8\]](#) |

RIPK1 Signaling Pathways

RIPK1 is a key transducer of signals downstream of the tumor necrosis factor receptor 1 (TNFR1). Upon TNF- α binding, TNFR1 recruits a series of proteins to form "Complex I," which can initiate a pro-survival signaling cascade via NF- κ B activation. Under conditions where Complex I components are depleted or modified, RIPK1 can dissociate to form distinct cytosolic death-inducing complexes. **Eclitasertib**, by inhibiting the kinase activity of RIPK1, can be used to probe the necessity of this catalytic function in the pathways described below.

Pro-Survival NF- κ B Signaling

In its scaffold function, RIPK1 within Complex I undergoes ubiquitination, which is essential for the recruitment and activation of downstream kinases that ultimately lead to the activation of the NF- κ B transcription factor. This pathway promotes the expression of pro-survival and anti-apoptotic genes.[\[2\]](#)[\[10\]](#)

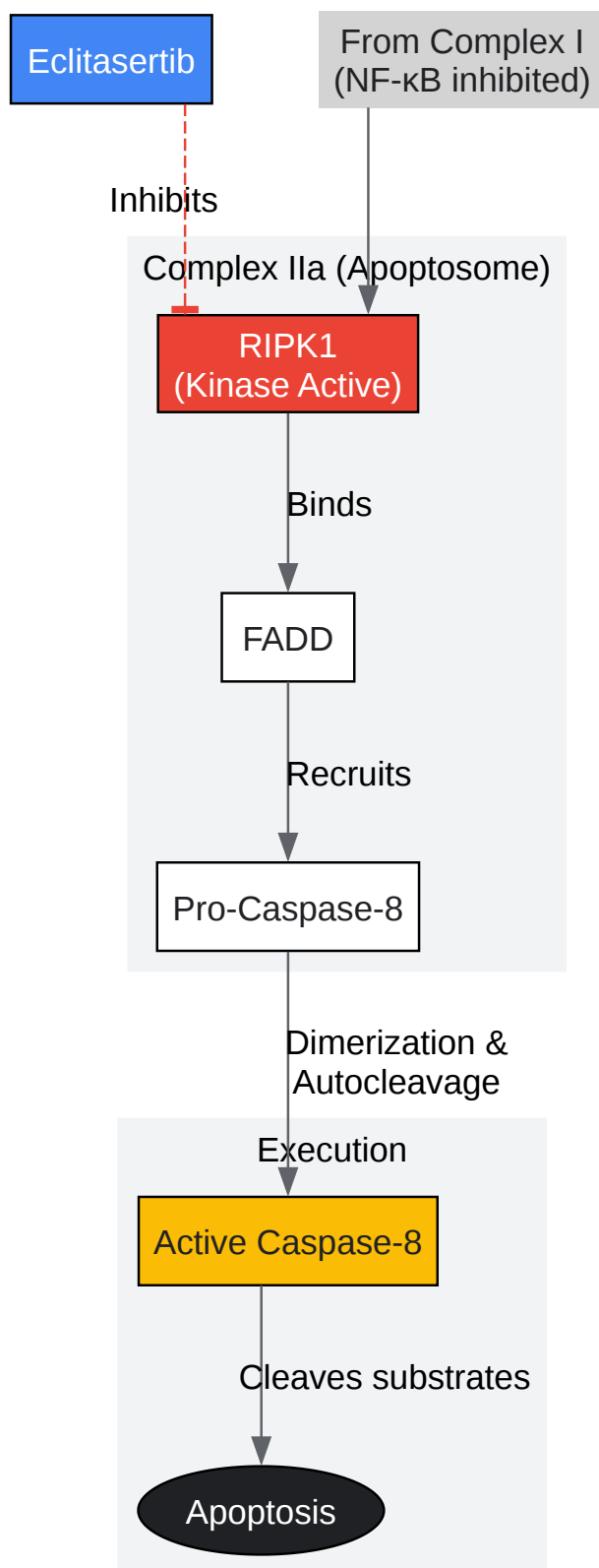


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Caption: RIPK1 as a scaffold in the NF-κB survival pathway.

RIPK1-Dependent Apoptosis (RDA)

When NF- κ B activation is compromised, RIPK1 can form a secondary cytosolic complex known as Complex IIa. Here, the kinase activity of RIPK1 is crucial for the activation of Caspase-8, which in turn executes the apoptotic program.[\[11\]](#)

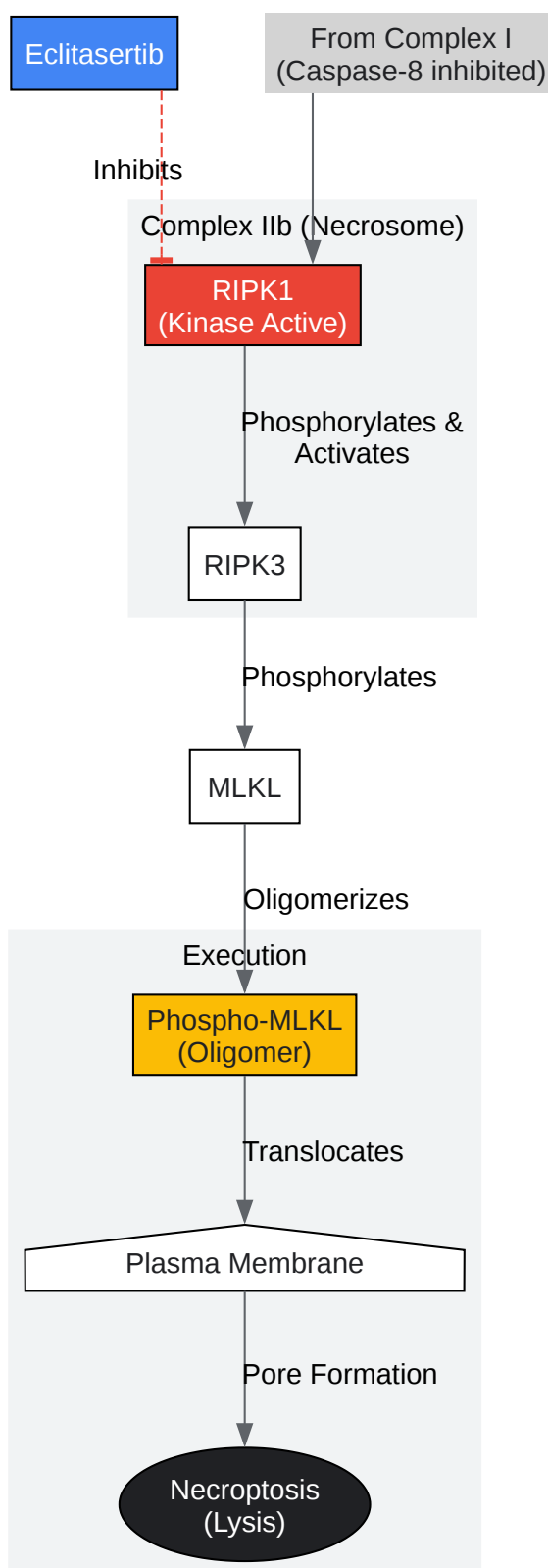


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Caption: RIPK1 kinase-dependent apoptosis (RDA) via Complex IIa.

Necroptosis

In scenarios where Caspase-8 is inhibited or absent, RIPK1's kinase activity becomes critical for initiating necroptosis. RIPK1 phosphorylates and activates RIPK3, leading to the formation of the necrosome (Complex IIb). RIPK3 then phosphorylates the pseudokinase MLKL, causing it to oligomerize, translocate to the plasma membrane, and execute lytic cell death.[1][12]



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Caption: RIPK1 kinase-dependent necroptosis via the necrosome.

Experimental Protocols

The following protocols provide a foundation for using **eclitasertib** to study RIPK1 function.

RIPK1 Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of **eclitasertib** to inhibit the enzymatic activity of purified RIPK1.

- Objective: To determine the IC₅₀ of **eclitasertib** for RIPK1.
- Materials:
 - Recombinant human RIPK1 enzyme.
 - Kinase substrate (e.g., myelin basic protein or a specific peptide).
 - ³²P-ATP or a fluorescence-based kinase assay kit (e.g., ADP-Glo™).
 - **Eclitasertib**, serially diluted in DMSO.
 - Kinase reaction buffer.
 - 96- or 384-well assay plates.
- Methodology:
 - Prepare serial dilutions of **eclitasertib** in DMSO, then dilute further into the kinase reaction buffer.
 - Add the diluted **eclitasertib** or DMSO (vehicle control) to the wells of the assay plate.
 - Add the RIPK1 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
 - Initiate the kinase reaction by adding the substrate and ATP (spiked with ³²P-ATP if using radiography).
 - Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

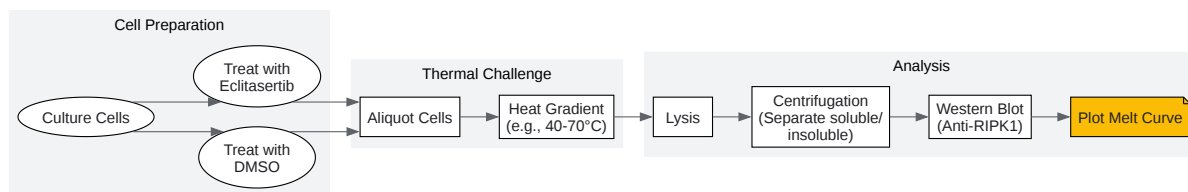
- Stop the reaction (e.g., by adding EDTA or a specific stop solution).
- Quantify substrate phosphorylation. For radiography, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ^{32}P -ATP, and measure radioactivity. For fluorescence/luminescence assays, follow the manufacturer's protocol.
- Plot the percentage of inhibition against the logarithm of the **eclitasertib** concentration and fit the data to a four-parameter logistic equation to calculate the IC_{50} .

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to confirm that a compound binds to its intended target within intact cells.^{[13][14]} Ligand binding typically stabilizes the target protein, increasing its melting temperature.

- Objective: To demonstrate direct binding of **eclitasertib** to RIPK1 in a cellular environment.
- Materials:
 - Cell line expressing endogenous RIPK1 (e.g., HT-29, U937).
 - **Eclitasertib**.
 - Cell culture medium, PBS, DMSO.
 - PCR tubes or plates.
 - Thermal cycler.
 - Lysis buffer with protease and phosphatase inhibitors.
 - Equipment for protein quantification (e.g., BCA assay) and Western blotting.
 - Anti-RIPK1 antibody, anti-GAPDH or β -actin antibody (loading control).
- Methodology:

- Culture cells to ~80% confluency.
- Treat one batch of cells with a saturating concentration of **eclitasertib** (e.g., 10x IC₅₀) and another with DMSO (vehicle) for 1-2 hours in culture.
- Harvest, wash, and resuspend the cells in PBS.
- Aliquot the cell suspension from each treatment group into separate PCR tubes.
- Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C. Include an unheated control.
- Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
- Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- Transfer the supernatant to new tubes.
- Quantify the protein concentration in each sample.
- Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-RIPK1 antibody.
- Re-probe the blot for a loading control to ensure equal loading.
- Quantify the band intensities. Plot the percentage of soluble RIPK1 relative to the unheated control against the temperature. A rightward shift in the melting curve for **eclitasertib**-treated cells compared to DMSO-treated cells indicates target engagement.



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Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Pharmacodynamic Assay: pS166-RIPK1 in PBMCs

This protocol, adapted from clinical trial methodologies, measures target engagement in a physiologically relevant sample.^[4] Autophosphorylation of RIPK1 at Serine 166 (S166) is a key marker of its activation.

- Objective: To quantify the inhibition of RIPK1 activation by **eclitasertib** in primary cells.
- Materials:
 - Freshly isolated human or animal Peripheral Blood Mononuclear Cells (PBMCs).
 - RPMI medium, autologous plasma.
 - **Eclitasertib**.
 - Lysis buffer with potent phosphatase and protease inhibitors.
 - Antibodies for Western blot or ELISA: anti-pS166-RIPK1 and anti-total-RIPK1.
- Methodology:
 - Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

- Resuspend PBMCs in culture medium and treat with various concentrations of **eclitasertib** or DMSO for 1-2 hours.
- Optional: To measure inhibition of induced activation, stimulate cells with a combination of TNF α , a SMAC mimetic (e.g., SM-164), and a pan-caspase inhibitor (e.g., Z-VAD-FMK) for a defined period to robustly induce RIPK1 phosphorylation. For basal activity, this step is omitted.[4]
- Wash cells with cold PBS and immediately lyse them with ice-cold lysis buffer.
- Clear the lysate by centrifugation.
- Measure protein concentration of the supernatant.
- Analyze pS166-RIPK1 and total RIPK1 levels using Western blot or a sensitive immunoassay like ELISA or Meso Scale Discovery (MSD).
- Normalize the pS166-RIPK1 signal to the total RIPK1 signal.
- Calculate the percentage of inhibition relative to the DMSO-treated, stimulated control.

Conclusion

Eclitasertib is a well-characterized and potent inhibitor of RIPK1 kinase activity. Its demonstrated target engagement in cellular and clinical settings, combined with its oral bioavailability, makes it an exceptional chemical probe.[4][5] By employing the data and protocols outlined in this guide, researchers can effectively use **eclitasertib** to investigate the specific contributions of RIPK1 kinase function to cellular signaling, cell death, and pathophysiology. This powerful tool will continue to be instrumental in elucidating the complex biology of RIPK1 and in validating its role as a therapeutic target in human disease.

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